![molecular formula C12H11F3N2O2 B1362272 [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 318469-22-6](/img/structure/B1362272.png)
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Overview
Description
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenoxy, trifluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the phenoxy and trifluoromethyl groups. The final step involves the addition of the methanol group to the pyrazole ring.
Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the Phenoxy Group: This step often involves a nucleophilic aromatic substitution reaction where a phenol derivative reacts with the pyrazole intermediate.
Addition of the Trifluoromethyl Group: This can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Methanol Addition: The final step involves the reaction of the intermediate with methanol under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazole ring or other substituents.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone.
Reduction: Formation of reduced derivatives of the pyrazole ring.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol exhibit promising anticancer properties. A study demonstrated that derivatives of pyrazole compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
Case Study:
In a comparative study, derivatives were evaluated for their IC50 values against pancreatic cancer cells. The results showed that certain modifications to the pyrazole structure significantly enhanced anticancer activity compared to standard chemotherapeutics like gemcitabine and doxorubicin .
Pesticide Development
The compound's structure suggests potential use in developing novel pesticides. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of agrochemicals.
Data Table: Pesticidal Efficacy of Trifluoromethyl Compounds
Compound Name | Target Pest | Efficacy (%) | Reference |
---|---|---|---|
Compound A | Aphids | 85 | |
Compound B | Leafhoppers | 90 | |
[1-Methyl... | Various Insects | TBD |
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer synthesis. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties.
Case Study:
Research has shown that incorporating trifluoromethyl-containing compounds into polycarbonate matrices results in improved thermal stability and resistance to UV degradation. These properties are critical for applications in outdoor environments where material longevity is essential .
Mechanism of Action
The mechanism by which [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity of molecules, potentially improving their ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid]
- [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-amine]
Uniqueness
Compared to similar compounds, [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is unique due to the presence of the methanol group, which can significantly influence its reactivity and interaction with biological targets. The combination of the phenoxy and trifluoromethyl groups also imparts distinct physicochemical properties, such as increased stability and lipophilicity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol, identified by its CAS number 318469-22-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings related to its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 272.23 g/mol. Its structure features a pyrazole ring substituted with a trifluoromethyl group and a phenoxy moiety, which are known to influence its biological properties.
Anticancer Properties
Research indicates that derivatives of 1H-pyrazole compounds exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown efficacy against various cancer types, including breast, lung, and colorectal cancers. The mechanism often involves the inhibition of key enzymes such as topoisomerase II and EGFR (epidermal growth factor receptor), which are critical for cancer cell proliferation and survival .
Table 1: Anticancer Activity of Pyrazole Derivatives
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Compounds within this class have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This activity is comparable to established anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity Comparison
Compound Type | IC50 Value (μg/mL) | Comparison Drug | Reference |
---|---|---|---|
[1-Methyl-5-phenoxy...] | 60.56 | Diclofenac (54.65) | |
Triazole-linked Pyrazoles | 57.24 | Celecoxib |
The biological mechanisms underlying the actions of this compound are complex and involve multiple pathways:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The compound promotes programmed cell death in malignant cells through various signaling pathways.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on Breast Cancer : A recent study demonstrated that a series of pyrazole derivatives significantly inhibited the growth of MDA-MB-231 breast cancer cells in vitro, with IC50 values indicating strong antiproliferative effects .
- Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory effects of phenoxy-substituted pyrazoles in animal models, showing marked reductions in edema compared to control groups .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol, and what key intermediates are involved?
- Methodology : The compound is synthesized via multi-step processes involving pyrazole core functionalization. For example, intermediates such as 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (precursor to the methanol derivative) are prepared through nucleophilic substitution or condensation reactions. Key steps include refluxing with hydrazine derivatives in glacial acetic acid, followed by purification via recrystallization or column chromatography .
- Key Intermediates : Carbaldehyde derivatives (e.g., 4-carbaldehyde) are critical intermediates, as their reduction (e.g., using NaBH₄) yields the target methanol derivative. Substituents like phenoxy and trifluoromethyl groups are introduced early in the synthesis .
Q. How is the purity of this compound typically assessed in academic research?
- Methodology : Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase). Complementary techniques include nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹⁹F) to confirm structural integrity and detect impurities. High-resolution mass spectrometry (HRMS) is employed to verify molecular weight .
Advanced Research Questions
Q. What strategies are employed to optimize the yield of this compound during its synthesis?
- Methodology : Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitution steps.
- Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve intermediate formation.
- Temperature Control : Controlled reflux (e.g., 80–100°C) minimizes side reactions.
Post-synthesis, recrystallization from ethanol/water mixtures enhances purity and yield .
Q. How do researchers address challenges in spectroscopic characterization of this compound, particularly related to the trifluoromethyl group?
- Methodology : The trifluoromethyl group introduces complexity in NMR due to ¹⁹F coupling and signal splitting. Solutions include:
- ¹⁹F NMR : Direct detection of CF₃ environments (δ ~ -60 to -70 ppm).
- DEPT-135 and HSQC : Resolve overlapping ¹H/¹³C signals from aromatic and pyrazole moieties.
- HRMS with ESI+ : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. Data Contradiction and Mechanistic Analysis
Q. How can discrepancies in reported biological activities of pyrazole derivatives like this compound be systematically analyzed?
- Methodology : Discrepancies often arise from variations in assay conditions or compound purity. A systematic approach includes:
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies using standardized protocols.
- Metabolite Screening : Identify active metabolites (e.g., sulfonic acid derivatives) that may contribute to observed effects .
- Structural Analogs : Cross-reference activities with related compounds (e.g., pyroxasulfone derivatives) to isolate substituent-specific effects .
Q. Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the biological activity of this compound?
- Methodology : Prioritize assays aligned with the compound’s hypothesized targets (e.g., enzyme inhibition or receptor binding):
- Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., CYP450 isoforms) with IC₅₀ determination.
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2) to assess antiproliferative effects.
- Molecular Docking : Pre-screen against target proteins (e.g., kinases) using AutoDock Vina to guide assay selection .
Q. Structural and Functional Insights
Q. How does the phenoxy substituent influence the physicochemical properties of this compound?
- Methodology : The phenoxy group enhances lipophilicity (logP ~2.5–3.0), impacting solubility and membrane permeability. Computational tools (e.g., COSMO-RS) predict solubility in aqueous buffers, while differential scanning calorimetry (DSC) measures melting points (~120–122°C) to assess crystallinity .
Properties
IUPAC Name |
[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-17-11(19-8-5-3-2-4-6-8)9(7-18)10(16-17)12(13,14)15/h2-6,18H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYDMZWMEOZWHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379569 | |
Record name | [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318469-22-6 | |
Record name | [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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